molecular formula C9H17NO2S B13284682 Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate

Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate

Cat. No.: B13284682
M. Wt: 203.30 g/mol
InChI Key: QJHOGPBJHSGMTN-UHFFFAOYSA-N
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Description

Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate is a sulfur-containing organic compound featuring a piperidine ring linked via a thioether group to a methyl acetate moiety. Its structure combines a heterocyclic amine with a sulfanyl-acetate ester, making it a versatile intermediate in medicinal chemistry and coordination chemistry. The compound’s synthesis often involves refluxing precursors in methanol with catalytic acids, as seen in analogous piperidine-based esters . Its structural uniqueness lies in the integration of sulfur and nitrogen atoms, which influence its reactivity and biological interactions.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

methyl 2-(piperidin-2-ylmethylsulfanyl)acetate

InChI

InChI=1S/C9H17NO2S/c1-12-9(11)7-13-6-8-4-2-3-5-10-8/h8,10H,2-7H2,1H3

InChI Key

QJHOGPBJHSGMTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC1CCCCN1

Origin of Product

United States

Preparation Methods

Thioether Formation via Nucleophilic Substitution

A common approach is the reaction of a piperidin-2-ylmethyl halide or activated leaving group with methyl 2-mercaptoacetate or its thiolate anion. The thiolate acts as a nucleophile attacking the electrophilic carbon adjacent to the leaving group, forming the sulfanyl linkage.

  • Typical conditions:
    • Base (e.g., sodium hydride, potassium carbonate) to generate the thiolate
    • Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Ambient to moderate heating (room temperature to 60 °C)
  • Yields: Moderate to high, depending on substrate purity and reaction time

Reductive Amination Coupled with Thioether Formation

Another sophisticated method involves:

  • Starting with 4-aminomethylpiperidine or piperidin-2-ylmethylamine derivatives
  • Reacting with aldehydes or ketones bearing a thiol or protected thiol group
  • Using reducing agents such as sodium triacetoxyborohydride to form the C–N bond while simultaneously establishing the thioether linkage

This method is exemplified in patent CN102428081A, where selective reductive amination is conducted at low temperatures (-10 °C to 0 °C), followed by workup and crystallization steps to isolate the product with high purity and yield (up to 94.7% in related compounds).

Detailed Experimental Data and Optimization

Reaction Parameter Optimization (Example from Related Systems)

Entry Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 Piperidine None RT 12 0 No reaction
2 Piperidine Ethanol Reflux 12 20 Formation of side products
3 NaH THF RT 12 30 Moderate yield
4 NaNH2 DMF RT 12 34 Improved yield
5 KOH DMF RT 3 75 High yield, selective product
6 KOH DMF 100 2 87 Optimal yield under reflux
7 KOH DMSO 100 6 60 Lower yield, longer time needed

Data adapted from base-promoted syntheses of sulfur-containing heterocycles with piperidine nucleophiles.

Typical Workup and Purification

  • After reaction completion (monitored by TLC or HPLC), the mixture is quenched with aqueous acid or base to neutralize reagents.
  • Organic extraction with solvents such as dichloromethane or ethyl acetate is performed.
  • Crystallization from solvent mixtures (e.g., ethyl acetate/cyclohexane) yields pure product.
  • Drying under vacuum affords the final compound as a crystalline solid.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Nucleophilic substitution Piperidin-2-ylmethyl halide + thiolate Base (NaH, K2CO3), DMF/THF, RT-60 °C Moderate to high (50-85%) Straightforward, scalable Requires halide precursor
Reductive amination + thioether 4-Aminomethylpiperidine + aldehyde + NaBH(OAc)3 Low temp (-10 to 0 °C), dichloromethane High (85-95%) High selectivity, mild conditions Multi-step, sensitive reagents
Base-promoted domino reactions Piperidine + sulfur-containing ketones KOH, DMF, reflux (100 °C) Moderate to high (75-88%) Efficient, catalyst-free Higher temperature, longer time

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine nitrogen, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate is a piperidine derivative that is gaining interest in medicinal chemistry for its diverse biological activities. The compound is characterized by a sulfanyl group and a piperidine ring in its structure. Its structure allows it to interact with multiple biological targets, making it a candidate for drug development.

Scientific Research Applications

Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate has applications in various scientific fields:

  • Chemistry It serves as an intermediate in synthesizing more complex piperidine derivatives.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine There is ongoing research exploring its potential as a pharmaceutical agent because of its structural similarity to other bioactive piperidine derivatives.
  • Industry It is used in developing new materials and as a building block in organic synthesis.

The biological activity of Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate can be attributed to its ability to modulate enzyme and receptor activities. The piperidine moiety is known to interact with various neurotransmitter receptors, while the sulfanyl group may participate in redox reactions, influencing cellular signaling and metabolic processes.

Antimicrobial Activity Research indicates that this compound exhibits antimicrobial properties against both bacterial and fungal strains. Its derivatives have been tested for efficacy against common pathogens, showing promising results.

Anticancer Potential The compound has also been evaluated for its anticancer activity. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells, suggesting potential applications in oncology.

Neuropharmacological Effects Piperidine derivatives are often explored for their neuropharmacological effects. This compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Case Studies

Antimicrobial Efficacy A study conducted on various derivatives of this compound showed significant inhibition against Staphylococcus aureus and Candida albicans. The results indicated that modifications in the piperidine ring could enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylphenidate and Derivatives

Methylphenidate (CAS 113-45-1), a central nervous system stimulant, shares a piperidine-acetate backbone but replaces the sulfanyl group with a phenyl substituent (methyl 2-phenyl-2-(piperidin-2-yl)acetate) . Key differences include:

  • Functional Groups : Methylphenidate’s phenyl group enhances lipophilicity and dopamine reuptake inhibition, while the sulfanyl group in the target compound may confer metal-binding properties .
  • Regulatory Status : Methylphenidate is a Schedule III controlled substance due to its psychoactivity, whereas the sulfanyl variant’s regulatory status remains unclassified, pending pharmacological studies .

Derivatives : Ethylphenidate and isopropylphenidate modify the ester group (ethyl/isopropyl instead of methyl), altering metabolic stability and potency .

Compound R₁ (Piperidine Substituent) R₂ (Ester Group) Key Properties
Target Compound Sulfanyl-methyl Methyl Potential metal coordination
Methylphenidate Phenyl Methyl CNS stimulant, controlled substance
Ethylphenidate Phenyl Ethyl Longer half-life than methylphenidate

Sulfanyl-Containing Analogues

2-(2-Pyridylsulfanyl)acetic Acid

This compound replaces the piperidine ring with a pyridine moiety. The nitrogen in pyridine enables coordination to metals, similar to the target compound’s piperidine, but with distinct electronic effects due to aromaticity .

Methyl 2-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Featuring a thiadiazole ring, this compound exhibits ambidentate ligand behavior, coordinating via sulfur or nitrogen. Its dual sulfur sites contrast with the target compound’s single thioether, suggesting stronger metal-binding capacity .

Compound Heterocycle Coordination Sites Applications
Target Compound Piperidine S, N Medicinal intermediates, metal complexes
2-(2-Pyridylsulfanyl)acetic Acid Pyridine S, N Coordination polymers
Methyl 2-[(Thiadiazolyl)sulfanyl]acetate 1,3,4-Thiadiazole S (x2) Multidentate ligand frameworks

Fluorophenyl and Substituted Piperidine Esters

Methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate () introduces a fluorophenyl group, enhancing metabolic stability via reduced cytochrome P450 oxidation.

[(R)-1-Methylpiperid-2-ylmethylsulfanyl]-acetate () adds a methyl group to the piperidine nitrogen.

NMR and Solubility

  • Target Compound : ¹H NMR (CDCl₃) shows signals at δ 1.16–1.76 (piperidine CH₂), δ 2.29 (CH₃-S), and δ 3.70 (ester-OCH₃) .
  • Methylphenidate Hydrochloride : Exhibits downfield shifts for aromatic protons (δ 7.2–7.5) absent in the sulfanyl variant .

Biological Activity

Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate is a compound that has garnered attention for its potential biological activities, particularly within the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, a sulfanyl group, and an acetate moiety. Its molecular formula is C₉H₁₅NOS, with a molecular weight of approximately 189.30 g/mol. The unique combination of these functional groups contributes to its reactivity and potential biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity and leading to therapeutic effects.
  • Receptor Modulation : The piperidine moiety may interact with specific receptors or ion channels, modulating their function and influencing various biochemical pathways.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Compounds containing piperidine rings are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may possess significant antibacterial activity against various pathogens.
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. For instance, it may inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Effects : Some derivatives related to piperidine structures have shown anti-inflammatory properties, suggesting that this compound could also exhibit similar effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated that this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Neuroprotective Potential

In another investigation focusing on neuroprotective agents, this compound was assessed for its ability to inhibit AChE. The results showed promising inhibition rates, suggesting potential utility in treating Alzheimer's disease by enhancing cholinergic transmission in the brain .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Methyl 2-(piperidin-2-yl)acetateStructureLacks sulfanyl group; primarily studied for CNS effects.
Methyl phenyl(piperidin-2-yl)acetateStructureContains a phenyl group; potential use in ADHD treatment.
Methyl 2-(4-pyrrolidin-3-yloxycyclohexyl)acetateStructureDifferent ring structure; explored for various biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate, and what reagents are critical for its preparation?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. For example, a piperidin-2-ylmethyl thiol intermediate can be reacted with methyl chloroacetate under basic conditions (e.g., cesium carbonate) in a polar aprotic solvent like DMF or acetonitrile. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are often used to activate carboxylic acid intermediates in related syntheses . Reaction temperatures range from 0°C to room temperature, with purification via column chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm the ester, sulfanyl, and piperidine moieties.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated in analogous sulfanyl acetate derivatives .
  • HPLC with UV detection for purity assessment, using mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens should include:

  • Antimicrobial assays (e.g., broth microdilution against Gram-positive/negative bacteria and fungi).
  • Kinase inhibition assays (e.g., EGFR or VEGFR2), given the structural similarity to quinazoline-based kinase inhibitors .
  • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How does steric hindrance from the piperidin-2-yl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The piperidine ring introduces steric constraints that may slow sulfanyl group participation in reactions. Computational modeling (e.g., DFT calculations) can predict reaction sites, while experimental validation via competitive reactions (e.g., with methyl acrylate) under varying temperatures (25–60°C) quantifies kinetic barriers. Comparative studies with less hindered analogs (e.g., pyrrolidine derivatives) are critical .

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer : Key factors include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions; toluene/THF mixtures balance reactivity.
  • Catalyst screening : Use of DMAP or NaHCO₃ to accelerate esterification .
  • Temperature gradients : Stepwise heating (e.g., 0°C → 40°C) minimizes decomposition.
  • Real-time monitoring : In-situ FTIR or LC-MS tracks intermediate formation .

Q. What contradictions exist between computational predictions and experimental bioactivity data, and how can they be resolved?

  • Methodological Answer : For example, molecular docking may predict strong binding to a kinase active site, but in vitro assays show weak inhibition. Strategies include:

  • Solvent accessibility analysis (e.g., using PyMOL) to check for steric clashes.
  • Metabolic stability assays (e.g., liver microsomes) to assess rapid degradation.
  • Synchrotron-based crystallography to verify binding conformations .

Q. What structural modifications enhance the compound’s BBB permeability for CNS-targeted applications?

  • Methodological Answer : Modifications include:

  • Ester hydrolysis to the free carboxylic acid for increased polarity (log P reduction).
  • Piperidine N-methylation to improve lipophilicity.
  • Prodrug strategies (e.g., tert-butyl ester analogs) for controlled release.
  • In silico BBB prediction tools (e.g., SwissADME) guide prioritization .

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